molecular formula C8H7F4N B13556723 4-(1,1,2,2-Tetrafluoroethyl)aniline

4-(1,1,2,2-Tetrafluoroethyl)aniline

Cat. No.: B13556723
M. Wt: 193.14 g/mol
InChI Key: CZXBEORLYRYDKE-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethyl)aniline is an organic compound characterized by the presence of a tetrafluoroethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene. One common method includes the use of a catalyst such as palladium or nickel to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and reduce the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2,2-Tetrafluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and nitro compounds .

Scientific Research Applications

4-(1,1,2,2-Tetrafluoroethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(1,1,2,2-Tetrafluoroethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activities and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-(1,1,2,2-Tetrafluoroethoxy)aniline
  • 4-(1,2,2,2-Tetrafluoroethyl)aniline hydrochloride
  • 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline

Comparison: 4-(1,1,2,2-Tetrafluoroethyl)aniline is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

4-(1,1,2,2-tetrafluoroethyl)aniline

InChI

InChI=1S/C8H7F4N/c9-7(10)8(11,12)5-1-3-6(13)4-2-5/h1-4,7H,13H2

InChI Key

CZXBEORLYRYDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)(F)F)N

Origin of Product

United States

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